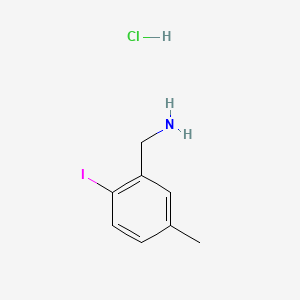![molecular formula C8H12N2O B13459874 {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is a heterocyclic compound with a unique structure that combines elements of pyrrole and imidazole rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include a variety of substituted pyrrolo[1,2-a]imidazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol: Lacks the methyl group at the 7-position.
{7-ethyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol: Contains an ethyl group instead of a methyl group at the 7-position.
Uniqueness
The presence of the methyl group at the 7-position in {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(7-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-8(6-11)2-4-10-5-3-9-7(8)10/h3,5,11H,2,4,6H2,1H3 |
InChI Key |
TZCXNZXBVCXZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C1=NC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)


![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)

![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)

